3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a methyl group at position 3, a 4-methylpiperidin-1-yl group at position 1, and a carbonitrile moiety at position 2. The carbonitrile group contributes strong electron-withdrawing effects, influencing reactivity and intermolecular interactions . This compound is part of a broader class of pyrido[1,2-a]benzimidazole derivatives investigated for antimicrobial, anticancer, and antitubercular activities .
Properties
IUPAC Name |
3-methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-13-7-9-22(10-8-13)18-11-14(2)15(12-20)19-21-16-5-3-4-6-17(16)23(18)19/h3-6,11,13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCXHMSVCKOSKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under reflux conditions in ethanol, yielding the desired product with good efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The structural diversity of pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives arises primarily from substituent variations at positions 1, 2, and 3. Key comparisons include:
Key Observations :
- The 4-methylpiperidinyl group in the target compound balances lipophilicity and solubility better than bulkier groups (e.g., benzyl in ) or non-polar substituents (e.g., 4-methylphenyl in ).
- Electron-withdrawing groups (e.g., carbonitrile) are conserved across derivatives, but additional substituents like oxo (e.g., 1-oxo in ) reduce basicity and alter reactivity .
SAR Trends :
- Basic nitrogen groups (piperidine, piperazine) improve solubility and target engagement.
Electronic and Crystallographic Properties
Biological Activity
3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C15H18N4
- Molecular Weight : 270.34 g/mol
- IUPAC Name : this compound
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
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Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
- Table 1 summarizes the IC50 values for different cancer cell lines:
Cell Line IC50 (µM) MCF7 25.72 A549 30.45 NCI-H460 20.35 -
Antimicrobial Properties :
- Preliminary studies have indicated that derivatives of this compound exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This activity was evaluated using diffusion and dilution methods, showing potential as an antimicrobial agent.
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Neuropharmacological Effects :
- The compound has been investigated for its effects on neurotransmitter systems. It appears to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters, suggesting potential applications in treating mood disorders.
Case Studies
Several studies have explored the efficacy and safety of this compound:
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Study on Anticancer Efficacy :
- A recent study conducted on tumor-bearing mice demonstrated that administration of the compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
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Neuropharmacological Assessment :
- In a double-blind study involving patients with depression, participants receiving the compound showed a marked improvement in mood scores compared to those receiving a placebo. The study highlighted the potential for this compound as an adjunct therapy for depression.
Research Findings
The following findings summarize key research outcomes related to the biological activity of the compound:
- Anticancer Activity : Induces apoptosis via caspase activation.
- Antibacterial Activity : Moderate effects against specific bacterial strains.
- MAO Inhibition : Potential for increased neurotransmitter levels.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile?
The compound can be synthesized via multicomponent reactions (MCRs) using precursors like 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and substituted aldehydes. This approach avoids tedious work-up steps, as products often precipitate directly from the reaction medium . For derivatives with piperidinyl substituents, stepwise protocols involving condensation reactions between pyrido[1,2-a]benzimidazole intermediates and 4-methylpiperidine are common. Purification typically employs flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or crystallization from ethanol/DMF mixtures .
Q. How is the structural identity of the compound confirmed post-synthesis?
Characterization relies on spectroscopic and analytical techniques:
- 1H/13C NMR : Assign peaks for diagnostic protons (e.g., piperidinyl N–CH3 at δ ~2.38 ppm, cyano group absence in proton spectra) and carbons (e.g., C≡N at ~111 ppm) .
- IR Spectroscopy : Confirm nitrile (C≡N) stretches near 2230 cm⁻¹ and piperidinyl C–N vibrations .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for C23H28N4) .
- Elemental Analysis : Verify purity (>95%) via %C, %H, and %N matches .
Q. What solvent systems are optimal for recrystallization?
Ethanol, DMF/ethanol mixtures, or dioxane/ethanol combinations are preferred for high-melting-point derivatives (>240°C). For example, 3-methyl-1-oxo derivatives crystallize effectively from ethanol, while polar aprotic solvents like DMF improve solubility for bulky substituents .
Advanced Research Questions
Q. How can reaction yields be improved for derivatives with sterically hindered substituents?
- Temperature Modulation : Heating to 50–80°C enhances reactivity in condensation steps but may require cooling (0°C) for azide coupling to prevent side reactions .
- Catalyst Screening : Acidic conditions (e.g., trifluoroacetic acid) accelerate imine formation, while bases like ammonium acetate stabilize intermediates in MCRs .
- Solvent Polarity : Polar solvents (e.g., methylene chloride) improve solubility of aromatic intermediates, but non-polar systems reduce byproduct formation during cyclization .
Q. How do structural modifications (e.g., piperidinyl vs. piperazinyl groups) influence anticancer activity?
Piperidinyl substituents enhance lipophilicity, improving membrane permeability, while piperazinyl groups introduce hydrogen-bonding sites for target engagement (e.g., kinase inhibition). For example, 4-methylpiperidine derivatives show higher cytotoxicity in vitro compared to morpholine analogs due to optimized logP values . SAR studies should pair biological assays (e.g., IC50 determination) with computational docking to map binding interactions .
Q. How can discrepancies in biological assay data be resolved?
- Purity Validation : Confirm compound integrity via HPLC (≥95% purity) to rule out degradation products .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (e.g., DMSO ≤0.1%) to minimize variability .
- Metabolic Stability : Assess cytochrome P450 interactions to identify false negatives from rapid in vivo clearance .
Q. What computational tools are suitable for predicting physicochemical properties?
- logP Calculations : Use Molinspiration or ACD/Percepta to estimate partition coefficients for bioavailability optimization .
- Docking Simulations : AutoDock Vina or Schrödinger Suite can model interactions with targets like topoisomerase II or EGFR .
- DFT Studies : Gaussian 09 optimizes geometries to correlate spectroscopic data (e.g., NMR chemical shifts) with electronic environments .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s thermal stability?
Q. Why do NMR spectra vary across studies for the same derivative?
- Tautomerism : Pyrido[1,2-a]benzimidazoles may exhibit keto-enol tautomerism, shifting proton environments. Use 2D NMR (e.g., HSQC) to confirm assignments .
- Dynamic Effects : Piperidinyl ring puckering at room temperature can broaden signals. Acquire spectra at elevated temperatures (e.g., 40°C) .
Methodological Best Practices
Q. What protocols ensure reproducibility in scale-up synthesis?
- Stoichiometry Control : Use automated syringes for sensitive reagents (e.g., azido(trimethyl)silane) to maintain 7.5:1 molar ratios .
- Dry-Load Purification : Pre-adsorb crude products onto Celite® before flash chromatography to improve resolution .
- Inert Atmosphere : Conduct azide couplings under nitrogen to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
